molecular formula C9H6BrClN2O B1520115 3-(4-Bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole CAS No. 1199589-75-7

3-(4-Bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole

Cat. No.: B1520115
CAS No.: 1199589-75-7
M. Wt: 273.51 g/mol
InChI Key: OTCCOOYSTQRTCS-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole is a chemical compound characterized by its bromine and chlorine atoms on the phenyl ring and a methyl group on the oxadiazole ring. This compound is part of the oxadiazole family, which are heterocyclic compounds containing two oxygen atoms and one nitrogen atom in a five-membered ring structure. Oxadiazoles are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole typically involves the reaction of 4-bromo-3-chloroaniline with formic acid and acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate formamide, which cyclizes to form the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of catalysts such as zeolites or metal-organic frameworks (MOFs) can enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Formation of reduced analogs.

  • Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole has found applications in various scientific research fields:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-Bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

3-(4-Bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole is compared with other similar compounds, such as:

  • 3-(4-Bromo-3-chlorophenyl)-1,2,4-oxadiazole: Similar structure but without the methyl group.

  • 3-(4-Bromo-3-chlorophenyl)-5-ethyl-1,2,4-oxadiazole: Similar structure but with an ethyl group instead of a methyl group.

  • 3-(4-Bromo-3-chlorophenyl)-5-methyl-1,2,4-thiadiazole: Similar structure but with sulfur atoms instead of oxygen atoms in the ring.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new therapeutic agents. Further research is needed to fully explore its capabilities and applications.

Properties

IUPAC Name

3-(4-bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c1-5-12-9(13-14-5)6-2-3-7(10)8(11)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCCOOYSTQRTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC(=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801221047
Record name 3-(4-Bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801221047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199589-75-7
Record name 3-(4-Bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199589-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromo-3-chlorophenyl)-5-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801221047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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